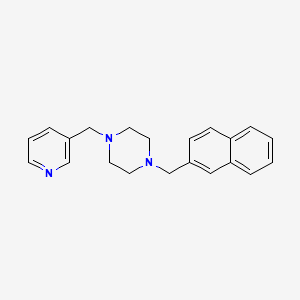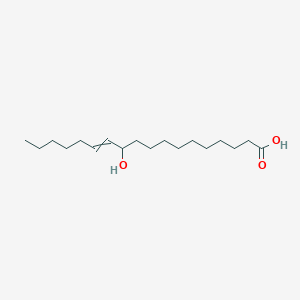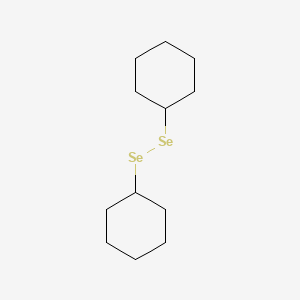![molecular formula C21H18BrNO3 B14175050 1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one CAS No. 925420-28-6](/img/structure/B14175050.png)
1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one is a complex organic compound with a molecular formula of C21H18BrNO3 and a molecular weight of 412.28 g/mol . This compound is known for its unique structure, which includes a brominated benzodioxole moiety and a cyclopentaquinoline core. It is primarily used in scientific research due to its biological activity and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, bromination, and the construction of the cyclopentaquinoline core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Aplicaciones Científicas De Investigación
1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with G protein-coupled estrogen receptor (GPER). It binds to GPER with high affinity, activating multiple intracellular signaling pathways. This interaction leads to various cellular responses, including increased cytosolic calcium levels, inhibition of cell migration, and blockage of cell cycle progression at the G1 phase .
Comparación Con Compuestos Similares
1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[(6-bromo-2H-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride: This compound also contains a brominated benzodioxole moiety but differs in its overall structure and applications.
3-(6-Bromo-1,3-benzodioxol-5-yl)-2-oxopropanoic acid: Another compound with a brominated benzodioxole ring, used in different research contexts.
The uniqueness of this compound lies in its specific structure and its selective agonistic activity towards GPER, which distinguishes it from other similar compounds .
Propiedades
Número CAS |
925420-28-6 |
|---|---|
Fórmula molecular |
C21H18BrNO3 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
1-[(4R)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13?,14?,21-/m1/s1 |
Clave InChI |
VHSVKVWHYFBIFJ-OCJVHDGVSA-N |
SMILES isomérico |
CC(=O)C1=CC2=C(C=C1)N[C@H](C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)

![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)



![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
methanone](/img/structure/B14175047.png)

![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)

